PD173955 vs Imatinib: Conformation-Dependent Binding Enables 15-20-Fold Enhanced Cellular Efficacy
PD173955 binds to the ATP-binding pocket of Bcr-Abl regardless of whether the activation loop adopts an open (active) or closed (inactive) conformation, whereas imatinib can only bind when the activation loop is in a closed, DFG-out configuration [1]. This conformational promiscuity translates directly to quantitative functional superiority: PD173955 exhibits 15- to 20-fold greater efficacy than imatinib in CML cell line assays [2]. The structural basis for this difference was established by X-ray crystallography comparing the catalytic domain of c-Abl complexed with either inhibitor, revealing that imatinib recognition is restricted to the downregulated kinase form while PD173955 accommodates multiple activation states [1].
| Evidence Dimension | Cellular efficacy in CML cell lines |
|---|---|
| Target Compound Data | PD173955: 15-20× greater efficacy |
| Comparator Or Baseline | Imatinib (STI-571): baseline efficacy reference |
| Quantified Difference | 15- to 20-fold greater efficacy for PD173955 |
| Conditions | CML cell line assays; X-ray crystallography of c-Abl catalytic domain |
Why This Matters
This conformational distinction is critical for research applications involving imatinib-resistant mutations or studies where Src kinase co-inhibition is mechanistically relevant.
- [1] Clarkson BD, Kuriyan J. New tyrosine kinase inhibitor more potent than STI-571. Oncology NEWS International. 2002;11(12). View Source
- [2] Mortlock A, Aquila B. Kinase inhibitors in cancer. In: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier; 2014. View Source
